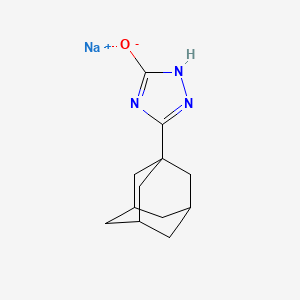![molecular formula C23H18N2O4 B3736970 3-{[2-(benzoylamino)-3-phenylacryloyl]amino}benzoic acid](/img/structure/B3736970.png)
3-{[2-(benzoylamino)-3-phenylacryloyl]amino}benzoic acid
Descripción general
Descripción
3-{[2-(benzoylamino)-3-phenylacryloyl]amino}benzoic acid, commonly known as BPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPA is a member of the class of compounds known as benzoylphenylureas, which are widely used as insecticides and acaricides. However, BPA has been found to possess unique properties that make it a valuable compound for scientific research.
Mecanismo De Acción
The mechanism of action of BPA is not well understood. However, it has been suggested that BPA may act by binding to specific proteins or enzymes, thereby altering their activity or function.
Biochemical and Physiological Effects:
BPA has been found to have a range of biochemical and physiological effects. In vitro studies have shown that BPA can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. BPA has also been found to induce apoptosis in cancer cells, suggesting its potential as an anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of BPA is its selectivity for specific proteins, making it a valuable tool for studying protein-protein interactions. However, one of the limitations of BPA is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on BPA. One area of research is the development of new fluorescent probes based on the structure of BPA. Another area of research is the identification of specific proteins or enzymes that BPA binds to, which may lead to the development of new drugs or therapies. Finally, the potential use of BPA as an anti-cancer agent warrants further investigation.
In conclusion, BPA is a valuable compound for scientific research due to its unique properties and potential applications in various fields. Its selectivity for specific proteins makes it a valuable tool for studying protein-protein interactions, and its potential as an anti-cancer agent warrants further investigation. However, its potential toxicity should be taken into consideration when designing experiments.
Aplicaciones Científicas De Investigación
BPA has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is its use as a fluorescent probe for the detection of protein-protein interactions. BPA has been found to bind selectively to specific proteins, making it a valuable tool for studying protein-protein interactions in living cells.
Propiedades
IUPAC Name |
3-[[(E)-2-benzamido-3-phenylprop-2-enoyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c26-21(17-10-5-2-6-11-17)25-20(14-16-8-3-1-4-9-16)22(27)24-19-13-7-12-18(15-19)23(28)29/h1-15H,(H,24,27)(H,25,26)(H,28,29)/b20-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSVBXJHATYPHO-XSFVSMFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)NC2=CC=CC(=C2)C(=O)O)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C(=O)NC2=CC=CC(=C2)C(=O)O)/NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[1-(2-chloro-6-fluorobenzyl)-3-(ethoxymethyl)-1H-1,2,4-triazol-5-yl]pyridin-2(1H)-one](/img/structure/B3736892.png)
![5-{1-(2-fluorophenyl)-3-[(1-methylpiperidin-4-yl)methyl]-1H-1,2,4-triazol-5-yl}pyridin-2(1H)-one](/img/structure/B3736895.png)
![4-(3-hydroxy-3-methylbutyl)-N-[(6-hydroxy-2-methyl-4-pyrimidinyl)methyl]benzamide](/img/structure/B3736903.png)

![methyl 4-{[2-[(5-bromo-2-furoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B3736916.png)
![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-isobutylbenzamide](/img/structure/B3736931.png)

![3-{[2-[(2-bromobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B3736951.png)

![7-methoxy-N-methyl-N-[(4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)methyl]chromane-3-carboxamide](/img/structure/B3736973.png)



![2-[2-amino-6-(4-biphenylyl)-4-pyrimidinyl]phenol](/img/structure/B3736996.png)
